3,5-Diethyl-2-propylpyridine
Overview
Description
3,5-Diethyl-2-propylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its structural configuration, which includes ethyl and propyl groups attached to the pyridine ring. The molecular formula for this compound is C12H19N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-2-propylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-diethylpyridine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, purification techniques like distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-2-propylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyridine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acyl chlorides).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyridines, alkylated pyridines, and acylated pyridines.
Scientific Research Applications
3,5-Diethyl-2-propylpyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-2-propylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. For instance, it may inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics.
Comparison with Similar Compounds
3,5-Diethylpyridine: Lacks the propyl group, resulting in different chemical and biological properties.
2-Propylpyridine: Lacks the ethyl groups, leading to variations in reactivity and applications.
3,5-Dimethyl-2-propylpyridine: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
Uniqueness: 3,5-Diethyl-2-propylpyridine is unique due to the presence of both ethyl and propyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-diethyl-2-propylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-7-12-11(6-3)8-10(5-2)9-13-12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJHPUGWYHCYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=N1)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197412 | |
Record name | 3,5-Diethyl-2-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-75-7 | |
Record name | 3,5-Diethyl-2-propylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4808-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl-2-propylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diethyl-2-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diethyl-2-propylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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